REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12>[Pd].Cl.CCO>[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12 |f:2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=NC=C2
|
Name
|
|
Quantity
|
55.8 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
HCl EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.CCO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under at 45 psi H2 for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a tan solid
|
Type
|
CUSTOM
|
Details
|
This was used directly without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N=1C=CN2C1CNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |